![molecular formula C14H22N4O B2401123 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide CAS No. 2416243-75-7](/img/structure/B2401123.png)

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

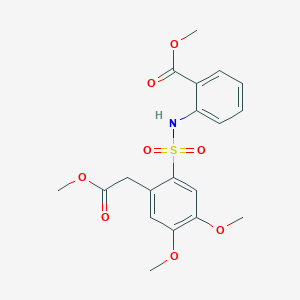

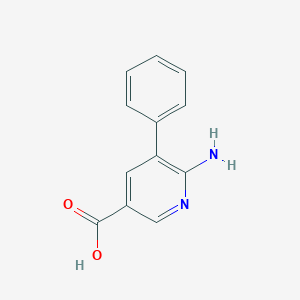

The compound “2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide” is a complex organic molecule that contains several functional groups. It has an amide group (-CONH2), an amino group (-NH2), and a piperidine ring (a six-membered ring with one nitrogen atom). These functional groups suggest that the compound could participate in a variety of chemical reactions and could have potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzamide derivative with a piperidine derivative. The exact method would depend on the specific substituents on these starting materials .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a benzamide core with an amino group at the 2-position and a piperidine ring attached at the 4-position. The piperidine ring would also have a dimethylamino substituent .Chemical Reactions Analysis

Given the functional groups present in this molecule, it could participate in a variety of chemical reactions. The amide and amino groups could act as nucleophiles in reactions with electrophiles. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and amino groups could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications

Pharmacological Applications

Compounds with similar structures have been used as central building blocks for a wide range of pharmacological applications . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Antimicrobial Applications

Compounds with similar structures have been reported to have antimicrobial properties . This could make them useful in the development of new antimicrobial drugs.

Anti-Inflammatory and Analgesic Applications

These compounds have also been reported to have anti-inflammatory and analgesic activities . This suggests they could be used in the development of new pain relief medications.

Antihypertensive Applications

Compounds with similar structures have been reported to have antihypertensive properties . This could make them useful in the treatment of high blood pressure.

Corrosion Inhibition

While not directly related to the compound , similar compounds have been used as corrosion inhibitors . This suggests potential industrial applications.

Anticonvulsant Applications

Compounds with similar structures have been reported to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy.

Antituberculostatic Applications

These compounds have also been reported to have antituberculostatic activities . This suggests they could be used in the treatment of tuberculosis.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Mode of Action

The compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition likely results in changes to the signaling pathways these kinases are involved in, potentially leading to altered cellular functions.

properties

IUPAC Name |

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQFVZKCSSAVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)

![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)

![1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid](/img/structure/B2401050.png)

![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)

![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)

![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)

![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)